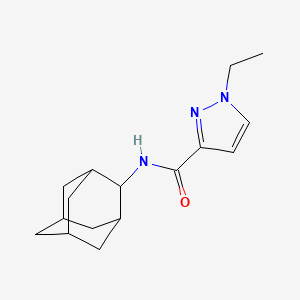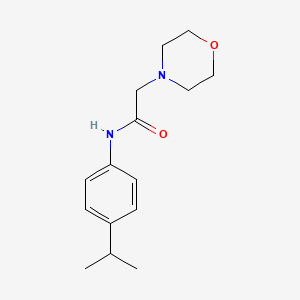![molecular formula C17H18N4 B5324655 N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5324655.png)
N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of arylalkylamines and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine acts as a selective inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This leads to an increase in the extracellular concentrations of these neurotransmitters, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity, enhance cognitive function, and improve mood. It has also been found to have potential therapeutic effects in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine in lab experiments is its selectivity for the NET and DAT transporters. This allows for more precise manipulation of neurotransmitter levels and can lead to a better understanding of their role in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine. One area of interest is the development of more selective and potent inhibitors of the NET and DAT transporters. Another area of interest is the investigation of the potential therapeutic effects of this compound in the treatment of various neurological disorders. Finally, there is a need for more research on the long-term effects of this compound use, particularly in terms of its potential for addiction and abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has a wide range of applications, including as a ligand for imaging studies, a tool for studying the function of monoamine transporters, and a potential treatment for various neurological disorders. While there are advantages and limitations to using this compound in lab experiments, it remains a promising area of research for the future.
Métodos De Síntesis
The synthesis of N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with N-methyl-N-(3-pyridinylmethyl)amine in the presence of a reducing agent. This reaction results in the formation of this compound as a white crystalline powder. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a ligand for imaging studies, a tool for studying the function of monoamine transporters, and a potential treatment for various neurological disorders.
Propiedades
IUPAC Name |
N-methyl-1-(4-pyrazol-1-ylphenyl)-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-20(14-16-4-2-9-18-12-16)13-15-5-7-17(8-6-15)21-11-3-10-19-21/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCGCFBFAACVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324594.png)
![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)
![ethyl 2-(5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5324605.png)

![{1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5324623.png)

![1'-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5324640.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]phthalazine](/img/structure/B5324647.png)
![5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B5324650.png)
![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol](/img/structure/B5324665.png)
![N-(4-ethylbenzyl)-5-(methoxymethyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5324673.png)
![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)